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Introduction

PAM-1, a puromycin-sensitive aminopeptidase in Caenorhabditis elegans, is a critical regulator
of early embryonic development.[1][2] It plays essential roles in oocyte maturation, timely exit
from meiosis, establishment of anterior-posterior (A-P) polarity, centrosome positioning, and
proper chromosome segregation.[1][3][4][5][6] Mutations in the pam-1 gene are maternal-effect
embryonic lethal, with a significant reduction in embryo viability, highlighting its importance in
reproduction and development.[5] Furthermore, PAM-1 is the C. elegans ortholog of the human
puromycin-sensitive aminopeptidase NPEPPS, which is implicated in neurodegenerative
diseases like Alzheimer's, making PAM-1 a valuable model for studying the broader functions
of this conserved protein family.[7]

The CRISPR/Cas9 system provides a powerful tool for precisely engineering the C. elegans
genome to study the in vivo function of PAM-1.[8][9] This document provides detailed
application notes and protocols for utilizing CRISPR/Cas9 to generate pam-1 knockout mutants
and outlines methods for analyzing the resulting phenotypes.
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Quantitative Data on pam-1 Mutant Phenotypes

The following tables summarize quantitative data from studies on pam-1 mutants, providing key
metrics for phenotypic analysis.

Table 1. Embryonic Viability and Polarity Defects in pam-1 Mutants

to CC) (sec)

Phenotype Wild-Type pam-1 Mutant Reference
Embryo Hatch Rate >99% <15% [5]
Pseudocleavage Present Reduced or Absent [2]
Asymmetric First
T Present Reduced or Absent [2]
Division
Table 2: Mitotic Defects in pam-1 Mutant Embryos
L . pam-1(or403)
Mitotic Parameter Wild-Type Reference
Mutant
PNEBD to Metaphase
129.5 132.8 [5]
(sec)
Metaphase to
68.9 127.3 (p<0.0001) [5]
Anaphase (sec)
Anaphase to
o 114.3 118.4 [5]
Cytokinesis (sec)
Total Mitosis (PNEBD
312.7 378.5 (p<0.0001) [5]

Embryos with DNA

_ 0% 23% [5]
Bridges
Embryos with
Malformed Nuclei (2- 0% 28% [5]
cell stage)
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PNEBD: Pronuclear Envelope Breakdown; CC: Cortical Contraction

Table 3: Germline Development Defects in pam-1 Mutants

Germline . pam-1(ne4176) pam-1(or282)
Wild-Type (N2) Reference
Parameter Mutant Mutant
Number of
Gonads 54 46 40 [10]
Analyzed
Gonads with Pex
0% 47.8% 50% [10]
Phenotype (%)
Mean Total
_ 158.4 185.7 170.8 [10]
Nuclei
Mean Mitotic
) 40.5 40.6 39.8 [10]
Nuclei
Mean Transition
] 39.5 29.8 325 [10]
Nuclei
Mean Pachytene
78.4 115.3 98.5 [10]

Nuclei

Pex Phenotype: Pachytene exit defective, characterized by an accumulation of pachytene-
stage nuclei.[10]

Signaling Pathways and Logical Relationships
PAM-1 Signaling in Early Embryogenesis
PAM-1 acts at a critical juncture in the oocyte-to-embryo transition, influencing both cell cycle

progression and the establishment of embryonic polarity. Its function in polarity is primarily
through ensuring the correct positioning of the sperm-donated centrosome.

Caption: PAM-1's multifaceted role in early C. elegans development.

Experimental Workflow for Generating pam-1 Knockouts
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This diagram outlines the key steps for creating a pam-1 knockout in C. elegans using
CRISPR/Cas9, from initial design to final confirmation.

1. Design sgRNAs & Repair Template
(Target pam-1 exons)

'

2. Prepare Injection Mix
(Cas9, sgRNAs, co-injection markers)

3. Microinject Young Adult

Hermaphrodite Gonads

4. Screen F1 Progeny
(e.g., for Roller phenotype from pRF4)

l

5. Isolate F1 Animals
& Screen for pam-1 Edit by PCR

6. Sequence PCR Products
to Confirm Edit

7. Homozygose the Mutation
& Establish Stable Line

Click to download full resolution via product page

Caption: Workflow for CRISPR/Cas9-mediated knockout of pam-1 in C. elegans.

Experimental Protocols
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Protocol 1: Generation of pam-1 Knockout Allele using
CRISPRI/Cas9

This protocol details the generation of a deletion allele in the pam-1 gene using a plasmid-
based Cas9 expression system and a co-injection marker.

1. Design of sgRNAs and Repair Template a. Identify the genomic locus of pam-1 (Gene ID:
F4A9E8.3) on chromosome IV using WormBase. b. Select two sgRNA target sites flanking a
critical exon or the start codon of the pam-1 gene. Use a web-based tool to design sgRNAs
with high specificity to minimize off-target effects. The target sequence must be followed by a
Protospacer Adjacent Motif (PAM), typically 5'-NGG-3' for S. pyogenes Cas9. c. (Optional, for
precise deletions) Design a single-stranded DNA oligonucleotide (ssODN) repair template with
~35-50 bp homology arms flanking the desired deletion site.

2. Preparation of Injection Mix a. Clone the designed sgRNA sequences into a Cas9
expression vector such as pDD162 (Peft-3::Cas9 + sgRNA). b. Prepare the final injection mix in
microinjection buffer (e.g., 20 mM potassium phosphate, 3 mM potassium citrate, pH 7.5). A
typical mix includes:

pDD162-pam-1-sgRNAL plasmid: 50 ng/ul

pDD162-pam-1-sgRNA2 plasmid: 50 ng/ul

pRF4 (rol-6(su1006)) co-injection marker: 100 ng/ul

(Optional) pam-1 ssODN repair template: 50 ng/ul c. Centrifuge the mix at maximum speed
for 10 minutes to pellet any debris before loading into the microinjection needle.

3. Microinjection a. Anesthetize young adult N2 (wild-type) hermaphrodites on an agarose pad.
b. Using a compound microscope with DIC optics, inject the CRISPR mix into the distal arm of
one or both gonad syncytia. c. Recover injected worms (P0s) to individual NGM plates seeded
with OP50 bacteria and incubate at 20-25°C.

4. Screening and Isolation of Mutants a. After 3-4 days, screen the F1 progeny for the "Roller"
phenotype, which indicates successful injection and uptake of the plasmid mix. b. Isolate
individual Roller F1s to new plates and allow them to self-fertilize. c. Once the F1s have laid
eggs, lyse the parent worm for molecular analysis.
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5. Molecular Confirmation of the Edit a. Perform single-worm PCR on the F1 lysate using
primers that flank the targeted pam-1 region. b. Run the PCR products on an agarose gel. A
successful deletion will result in a smaller PCR product compared to the wild-type allele. c.
Purify and sequence the PCR products from candidate mutant lines to confirm the precise
nature of the deletion.

6. Establishment of a Homozygous Mutant Line a. From the progeny (F2 generation) of a
confirmed heterozygous F1, isolate multiple non-Roller individuals. b. Perform single-worm
PCR on these F2s to identify individuals homozygous for the pam-1 deletion. c. Maintain the
confirmed homozygous line for phenotypic analysis. Note that pam-1 mutants are temperature-
sensitive and should be maintained at a permissive temperature (e.g., 15°C).[3]

Protocol 2: Phenotypic Analysis of pam-1 CRISPR
Mutants

1. Analysis of Embryonic Lethality a. Culture the homozygous pam-1 mutant and wild-type N2
strains at the restrictive temperature (25°C) for at least 5 hours.[3] b. Pick individual L4-stage
hermaphrodites to separate plates and allow them to lay eggs for a defined period (e.g., 4-6
hours). c. Remove the parent worm and count the total number of eggs laid (N_total). d. After
24-36 hours, count the number of unhatched eggs (N_unhatched). e. Calculate the percentage
of embryonic lethality as: (N_unhatched / N_total) * 100.

2. Live Imaging of Mitosis and Chromosome Segregation a. Cross the pam-1 mutant strain with
a strain expressing fluorescently tagged histones (e.g., GFP::H2B) and tubulin (e.g.,
mCherry::TBA-2) to visualize chromosomes and microtubules, respectively. b. Dissect gravid
hermaphrodites in M9 buffer to release embryos. c. Mount the embryos on a 2% agarose pad
for live imaging using a spinning-disk confocal microscope. d. Acquire time-lapse images of the
first mitotic division. e. Quantify the duration of mitotic phases (e.g., from pronuclear envelope
breakdown to anaphase onset).[5] f. Score for chromosome segregation defects, such as
lagging chromosomes or anaphase bridges.[5]

3. Analysis of A-P Polarity Establishment a. Use the same imaging setup as in Protocol 2.2. b.
Observe early one-cell embryos for signs of polarity establishment, including the formation of a
pseudocleavage furrow and asymmetric positioning of the first mitotic spindle. c. To visualize
PAR protein localization, cross the pam-1 mutant with strains expressing fluorescently tagged
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PAR proteins (e.g., PAR-2::GFP). d. Quantify the percentage of embryos that fail to correctly
localize the posterior PAR domain.

4. Quantification of Germline Defects a. Culture worms at the restrictive temperature. b. Mount
young adult hermaphrodites on slides and stain with DAPI to visualize nuclei. c. Image the
entire gonad using a fluorescence microscope. d. Count the number of nuclei in the mitotic,
transition, and pachytene zones of the germline. e. Score gonads for the pachytene exit
defective (Pex) phenotype, identified by an extended region of pachytene-stage nuclei.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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